Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]-
Description
Table 1: Structural Features and Hypothesized Roles in N-[3-(Diethylamino)-4-Methoxyphenyl]benzamide
| Structural Element | Hypothesized Role |
|---|---|
| Benzamide core | Facilitates hydrogen bonding with enzymatic targets; imparts structural rigidity. |
| 3-Diethylamino substituent | Enhances lipophilicity for BBB penetration; potential hydrogen-bond donor/acceptor. |
| 4-Methoxy substituent | Modulates electronic properties; participates in hydrophobic interactions. |
The synthesis of such derivatives typically involves coupling substituted anilines with benzoyl chloride derivatives. For example, picolinamide analogs were prepared using DCC and HOBt as coupling agents, yielding compounds with IC~50~ values <3 µM against AChE. While specific synthetic protocols for N-[3-(diethylamino)-4-methoxyphenyl]benzamide remain undisclosed in public literature, its structural analogs suggest routes involving Ullmann condensation or nucleophilic acyl substitution.
Properties
CAS No. |
64346-72-1 |
|---|---|
Molecular Formula |
C18H22N2O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-[3-(diethylamino)-4-methoxyphenyl]benzamide |
InChI |
InChI=1S/C18H22N2O2/c1-4-20(5-2)16-13-15(11-12-17(16)22-3)19-18(21)14-9-7-6-8-10-14/h6-13H,4-5H2,1-3H3,(H,19,21) |
InChI Key |
QQNXJCNADYMERX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
The key intermediate for this compound is an appropriately substituted aniline derivative, specifically 3-(diethylamino)-4-methoxyaniline , which undergoes acylation to form the benzamide.
Acylation of Substituted Aniline
A common and effective approach involves the reaction of the substituted aniline with benzoyl chloride or a related benzoyl derivative under basic conditions to form the benzamide linkage.
- Solvents: Methylene chloride or acetic acid are frequently used as solvents.
- Bases: Pyridine, triethylamine, or sodium acetate serve as bases to neutralize the hydrochloric acid formed during acylation.
- Temperature: The reaction is typically conducted between 0°C to 50°C, with 0°C to 20°C preferred to control reaction rate and selectivity.
Introduction of the Diethylamino Group
The diethylamino substituent can be introduced via nucleophilic substitution on a suitable halogenated aromatic precursor or by reaction of an ω-haloacylanilide intermediate with diethylamine.
- The ω-haloacylanilide intermediate is prepared by reacting the aniline with ω-haloacetyl halides.
- The secondary amine (diethylamine) is reacted either neat or in solvents such as water or lower alkanols at 25–50°C to yield the substituted intermediate.
Reduction and Functional Group Transformations
In some synthetic routes, reduction steps using lithium aluminum hydride (LiAlH4) in diethyl ether or tetrahydrofuran (THF) at 60–80°C are employed to convert intermediates to the corresponding amines or diamines before final acylation.
Final Acylation Step
The final step involves reacting the substituted amine intermediate with benzoyl chloride derivatives, often 4-[(alkylsulfonyl)amino]benzoyl chloride, in solvents such as THF, methylene chloride, or chloroform at 0°C to 50°C, usually around 0°C, in the presence of a base like pyridine or triethylamine.
Detailed Reaction Scheme Summary
| Step | Reactants | Conditions | Products | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Substituted aniline + ω-haloacetyl halide | Methylene chloride, pyridine, 0–20°C | ω-Haloacylanilide intermediate | High | Formation of amide precursor |
| 2 | ω-Haloacylanilide + Diethylamine | Neat or solvent (water/alkanol), 25–50°C | N-(3-(diethylamino)-4-methoxyphenyl) intermediate | Moderate to high | Nucleophilic substitution |
| 3 | Intermediate + LiAlH4 | Diethyl ether or THF, 60–80°C | Reduced amine intermediate | High | Reduction of oxime or ketone groups if present |
| 4 | Amine intermediate + Benzoyl chloride derivative | THF or methylene chloride, 0–50°C, base present | Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]- | High | Final acylation step |
Advanced Directed Metalation Approaches
Recent literature highlights the use of O-carbamate directed ortho metalation (DoM) strategies for regioselective functionalization of aromatic rings, which can be applied to synthesize substituted phenyl derivatives including benzamides.
- The aryl O-carbamate (ArOAm) group is a strong directing metalation group enabling selective ortho substitution.
- Sequential metalation, silylation, and carbamoylation steps at low temperatures (-78 °C) allow for precise substitution patterns on the aromatic ring.
- Electrophilic quenching with reagents such as ClCONEt2 and MeI yields tetrasubstituted aromatic products with good yields (54–86%).
This method can be adapted to prepare the 3-(diethylamino)-4-methoxyphenyl moiety with high regioselectivity before amide bond formation.
Notes on Protecting Groups and Side Reactions
- N-protecting groups such as benzyl or 4-methoxybenzyl may be employed on amines to prevent undesired reactions during intermediate steps; these groups are removed in the final stages.
- Side reactions such as nucleophilic attack on halogenated intermediates may require modification of substituents or reaction conditions to improve yields.
- Newman–Kwart rearrangement is noted for converting O-thiocarbamates to S-thiocarbamates, which may be relevant for related sulfur-containing analogs.
Summary of Key Research Findings
- The preparation of Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]- involves multi-step synthesis starting from substituted anilines, with acylation as a critical step.
- Directed ortho metalation using O-carbamate groups offers a versatile and strategic approach for regioselective functionalization of the aromatic ring.
- Reaction conditions such as temperature, solvent, and choice of base significantly affect yields and purity.
- Lithium aluminum hydride reductions and protecting group strategies are integral for complex intermediate transformations.
- The synthetic routes are well-established in patent literature and peer-reviewed chemical reviews, ensuring reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or ethers.
Scientific Research Applications
Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can enhance its binding affinity to these targets, while the methoxy group can influence its pharmacokinetic properties. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s structure features a diethylamino-methoxyphenyl moiety linked to the benzamide core. Key comparisons with analogs include:
Key Observations :
- Diethylamino Group: The presence of a diethylamino group (as in the target compound and compound 3c ) enhances solubility and may influence receptor binding via basicity and hydrogen bonding.
- Methoxy vs. Halogen Substituents : Methoxy groups (e.g., compound 32 ) improve metabolic stability compared to halogenated analogs (e.g., 3c ), which may exhibit higher electrophilic reactivity.
- Linker Variations : Ketone-propyl linkers (compound 32 ) or thiourea groups (H10 ) alter conformational flexibility and target engagement.
Biological Activity
Benzamide derivatives, particularly N-[3-(diethylamino)-4-methoxyphenyl]benzamide, have garnered attention in pharmaceutical research due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
Chemical Name: N-[3-(diethylamino)-4-methoxyphenyl]benzamide
Molecular Formula: CHNO\
Molecular Weight: 286.37 g/mol
The presence of a diethylamino group enhances the lipophilicity of the compound, which may influence its interaction with biological targets.
The biological activity of N-[3-(diethylamino)-4-methoxyphenyl]benzamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets through:
- Enzyme inhibition : The compound can inhibit various enzymes, impacting metabolic pathways.
- Receptor modulation : It may bind to receptors, altering their signaling pathways and leading to physiological effects.
Pharmacological Effects
Research has indicated several pharmacological effects associated with N-[3-(diethylamino)-4-methoxyphenyl]benzamide:
- Analgesic Properties : Studies suggest that this compound exhibits pain-relieving effects, making it a candidate for further exploration in pain management therapies.
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation, which is beneficial for conditions such as arthritis and other inflammatory diseases.
- Antitumor Activity : Preliminary studies indicate that benzamide derivatives can inhibit tumor growth, suggesting potential applications in cancer therapy.
Case Study 1: Analgesic Effect
In a preclinical study, N-[3-(diethylamino)-4-methoxyphenyl]benzamide was tested for its analgesic effects using animal models. The results demonstrated a significant reduction in pain responses compared to control groups, indicating its potential as an analgesic agent.
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of the compound. It was administered to models with induced inflammation, resulting in decreased levels of pro-inflammatory cytokines and markers, supporting its use in inflammatory conditions.
Case Study 3: Antitumor Efficacy
A recent investigation evaluated the antitumor effects of N-[3-(diethylamino)-4-methoxyphenyl]benzamide in vitro against various cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of related benzamide compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(2-diethylaminoethyl)-4-iodobenzamide | Iodine substitution | High affinity for melanin | Used in imaging studies |
| N-(2-dimethylaminoethyl)-4-fluorobenzamide | Fluorine substitution | Enhanced tumor uptake | Improved pharmacokinetics |
| N-(4-methoxyphenyl)-N-(2-diethylamino)acetamide | Acetamide group | Analgesic and anti-inflammatory | Dual action on pain and inflammation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
